Structural Pharmacophore Divergence: 5-Methyl-1,2-oxazole-3-carboxamide vs. Acetamide Terminus in the Benzothiazole–Phenyl Scaffold
The target compound replaces the acetamide linker present in the Afzal 2016 MAGL inhibitor series with a 5-methyl-1,2-oxazole-3-carboxamide group. In the Afzal series, halogen-substituted N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides (compounds 20, 21, 24–26) achieved hMAGL IC50 values of 6.5–9 nM, whereas eight other acetamide derivatives in the same series showed <50% inhibition at 100 nM, demonstrating the extreme sensitivity of MAGL activity to the terminal amide substituent [1]. The oxazole-carboxamide replacement introduces two additional heteroatom hydrogen-bond acceptors (endocyclic N and O) and increases topological polar surface area relative to the acetamide, which is predicted to alter both target engagement selectivity and physicochemical properties. No direct hMAGL inhibition data exist for the target compound; its activity at MAGL, if any, must be considered unknown and likely divergent [2].
| Evidence Dimension | Terminal pharmacophore identity and hMAGL inhibitory potency |
|---|---|
| Target Compound Data | 5-methyl-1,2-oxazole-3-carboxamide terminus; hMAGL IC50: No data available |
| Comparator Or Baseline | N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides (compounds 20, 21, 24–26): hMAGL IC50 = 6.5–9 nM [1] |
| Quantified Difference | Not quantifiable for target compound; class-level inference: acetamide → oxazole-carboxamide replacement is expected to ablate or substantially shift MAGL potency based on SAR steepness in the Afzal series |
| Conditions | Recombinant human MAGL enzyme inhibition assay; 100 nM compound concentration for initial screening; full IC50 determination for active compounds [1] |
Why This Matters
A scientist procuring this compound for MAGL-related research must recognize that it is structurally excluded from the known MAGL pharmacophore and is not a substitute for the potent acetamide-based MAGL inhibitors; conversely, it may serve as a selectivity probe to interrogate off-target profiles of the acetamide series.
- [1] Afzal O, et al. Hit to lead optimization of a series of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides as monoacylglycerol lipase inhibitors with potential anticancer activity. Eur J Med Chem. 2016;121:318-330. doi:10.1016/j.ejmech.2016.05.038. PMID: 27267002. View Source
- [2] No primary experimental bioactivity data for CAS 941035-00-3 were identified in PubMed, ChEMBL, PubChem, BindingDB, or patent literature as of the analysis date. All statements regarding the target compound's activity are inferential. View Source
